4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline
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Overview
Description
4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and stability, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate aniline derivatives with trifluoromethyl-substituted aldehydes or ketones under acidic conditions. Another approach is the use of Suzuki–Miyaura coupling reactions, which involve the cross-coupling of boronic acids with halogenated quinoline precursors in the presence of palladium catalysts .
Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process .
Chemical Reactions Analysis
4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to yield reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or trifluoromethyl positions using reagents like sodium methoxide or lithium aluminum hydride
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinoline derivatives with potential biological activities .
Scientific Research Applications
4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new drugs with antibacterial, antiviral, and anticancer activities.
Industry: It is used in the production of liquid crystals and as a component in various chemical sensors
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often through hydrophobic interactions and hydrogen bonding. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline include other fluorinated quinolines, such as 4-trifluoromethyl-2-anilinoquinoline and 4-hydroxy-2-quinolones. These compounds share similar structural features but may differ in their specific biological activities and applications. The presence of the methoxy group in this compound distinguishes it from other quinolines, potentially offering unique properties in terms of solubility and reactivity .
Properties
IUPAC Name |
4-methoxy-2-methyl-7-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO/c1-7-5-11(17-2)9-4-3-8(12(13,14)15)6-10(9)16-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFXVPXZCFQGLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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